(2S,3S)-3-aminopentan-2-ol hydrochloride CAS number 1352149-50-8
(2S,3S)-3-aminopentan-2-ol hydrochloride CAS number 1352149-50-8
An In-Depth Technical Guide to (2S,3S)-3-Aminopentan-2-ol Hydrochloride (CAS 1352149-50-8)
Introduction
(2S,3S)-3-aminopentan-2-ol hydrochloride, identified by CAS number 1352149-50-8, is a chiral amino alcohol of significant interest to the scientific community, particularly in the fields of pharmaceutical chemistry and asymmetric synthesis. As a stereochemically defined building block, it possesses two adjacent chiral centers—one bearing a hydroxyl group and the other an amino group. This specific spatial arrangement makes it a valuable precursor for the synthesis of complex, high-value molecules where precise three-dimensional structure is paramount to biological function. This guide provides a comprehensive overview of its chemical properties, analytical validation, synthetic considerations, and safe handling protocols, designed for researchers and drug development professionals.
Physicochemical and Computational Properties
The fundamental characteristics of a chemical entity are critical for its application in synthesis and formulation. (2S,3S)-3-aminopentan-2-ol hydrochloride is typically supplied as a white to off-white solid, with purity levels commonly at 95% or higher.[1][2] Proper storage is crucial to maintain its integrity; it should be kept in a dry, sealed container, often under refrigerated conditions (2-8°C) and an inert atmosphere to prevent degradation.[2][3]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1352149-50-8 | [1][2] |
| Molecular Formula | C₅H₁₄ClNO | [1][2] |
| Molecular Weight | 139.62 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% - 98% | [1][2] |
| Storage | Sealed in dry, 2-8°C | [2][3] |
Computational Chemistry Data
Computational models provide valuable insights into the molecule's behavior in various chemical environments. These descriptors are useful for predicting properties like membrane permeability and intermolecular interactions.
| Descriptor | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [2] |
| LogP | 0.5263 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Rotatable Bonds | 2 | [2] |
| SMILES | CCC.Cl | [2] |
Synthesis and Stereochemical Control
The synthesis of optically active β-amino alcohols like (2S,3S)-3-aminopentan-2-ol is a non-trivial endeavor that requires robust methods for controlling stereochemistry. While specific, publicly documented syntheses for CAS 1352149-50-8 are proprietary, the general approach relies on established principles of asymmetric synthesis. A common and industrially scalable strategy is the asymmetric reduction of a corresponding aminoketone precursor, 3-aminopentan-2-one.[4] This transformation is pivotal as it establishes the two contiguous stereocenters with the desired (2S,3S) configuration.
The choice of catalyst is the most critical experimental decision in this process. Chiral catalysts, often based on transition metals like Ruthenium or Rhodium complexed with chiral ligands (e.g., BINAP), are employed to stereoselectively deliver a hydride to the ketone, yielding the desired alcohol stereoisomer with high enantiomeric excess.[4]
Caption: Generalized workflow for asymmetric synthesis.
Analytical Characterization and Quality Control
Confirming the identity, purity, and stereochemical integrity of (2S,3S)-3-aminopentan-2-ol hydrochloride is essential for its use in regulated industries. A multi-technique analytical approach is required for comprehensive validation. While full spectral data for this specific compound is not publicly available, several suppliers confirm its availability upon request.[5]
Summary of Analytical Techniques
| Technique | Purpose | Key Considerations |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation & Confirmation | Provides detailed information on the carbon-hydrogen framework. 13C NMR spectra for related structures are available in databases.[6] |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the mass of the parent molecule and its fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Enantiomeric Excess | Chiral HPLC methods are crucial for separating stereoisomers and quantifying enantiomeric purity.[7] |
| Gas Chromatography (GC) | Purity Assessment (with derivatization) | Requires a derivatization step (e.g., with TFAA) to increase volatility. Offers high separation efficiency.[8] |
Self-Validating Analytical Workflow
A robust quality control workflow ensures that each batch of the compound meets stringent specifications. The process begins with structural confirmation, followed by purity assessment.
Caption: A typical quality control validation workflow.
Protocol: Purity Analysis via GC (with Derivatization)
This protocol is adapted from methodologies used for similar chiral amino alcohols and is necessary due to the low volatility of the hydrochloride salt.[8]
-
Sample Preparation : Accurately weigh approximately 10 mg of (2S,3S)-3-aminopentan-2-ol hydrochloride into a clean vial.
-
Derivatization :
-
Add 1 mL of dichloromethane and 200 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial securely and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes. The TFAA reacts with the amine and alcohol groups to form volatile trifluoroacetyl derivatives.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
-
Reconstitution : Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection.
-
GC Analysis : Inject the sample onto a GC system equipped with a chiral column (e.g., a cyclodextrin-based stationary phase) and a Flame Ionization Detector (FID). The chiral column is essential for separating the (2S,3S) enantiomer from other potential stereoisomers.
Applications in Research and Drug Development
The primary utility of (2S,3S)-3-aminopentan-2-ol hydrochloride is as a chiral building block.[9] Its defined stereochemistry is transferred to subsequent molecules in a synthetic pathway, which is a cornerstone of modern drug discovery. Chiral amino alcohols are precursors to a wide range of important molecular classes, including:
-
β-Amino Acids : Oxidation of the hydroxyl group can yield chiral β-amino acids, which are used to create β-peptides that exhibit enhanced stability against enzymatic degradation compared to natural peptides.[9]
-
Chiral Ligands : The amino and alcohol groups can be further functionalized to create chiral ligands for asymmetric catalysis.
-
Active Pharmaceutical Ingredients (APIs) : It can serve as a key intermediate in the multi-step synthesis of APIs where stereochemistry is critical for efficacy and safety.[4]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling (2S,3S)-3-aminopentan-2-ol hydrochloride. Although toxicological properties have not been fully investigated for this specific compound, data from related amino alcohols and their hydrochloride salts suggest that it may cause skin, eye, and respiratory tract irritation.[10][11]
Handling and Personal Protective Equipment (PPE)
| Precaution | Rationale and Protocol | Source(s) |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. | [12] |
| Eye Protection | Wear appropriate chemical safety goggles or a face shield. | [10][11] |
| Skin Protection | Wear compatible, chemical-resistant gloves and a lab coat to prevent skin contact. | [10][12] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | [12] |
| First Aid | In case of contact, flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[10] |
Storage and Incompatibilities
-
Storage Conditions : Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[2][3] Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and air.[11]
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[10][11]
-
Stability : The compound is generally stable under recommended storage conditions.[10]
References
-
Pilot Chemical. Safety Data Sheet. [Link]
-
PubChem. (2r,3s)-3-Aminopentan-2-ol. [Link]
-
SpectraBase. (2R,3R)-3-aminopentan-2-ol. [Link]
- Google Patents. WO2019198023A1 - Process for the synthesis of optically active beta-amino alcohols.
-
ResearchGate. Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2 Aminobutanamide. [Link]
Sources
- 1. achemblock.com [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. (2R,3S)-3-aminopentan-2-ol | 482615-48-5 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1352149-50-8 | (2S,3S)-3-Aminopentan-2-ol hydrochloride | Amines | Ambeed.com [ambeed.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. (2r,3s)-3-Aminopentan-2-ol | 482615-48-5 | Benchchem [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. enamine.enamine.net [enamine.enamine.net]
